2-Methoxy-4-phenylphenol

概要

説明

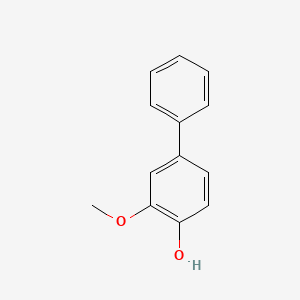

2-Methoxy-4-phenylphenol is an organic compound belonging to the class of phenols It is characterized by a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-phenylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 1,1’-biphenyl, 3-methoxy-4-(phenylmethoxy)- . The reaction typically requires specific conditions such as the presence of a base and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

化学反応の分析

Types of Reactions: 2-Methoxy-4-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various electrophiles under acidic or basic conditions

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Substituted phenols with electrophiles at ortho and para positions

科学的研究の応用

Medicinal Applications

Anticancer Properties

Research indicates that 2-methoxy-4-phenylphenol exhibits significant anticancer properties. For instance, studies on pancreatic cancer cells have shown that this compound can inhibit cell proliferation and migration by downregulating key proteins involved in these processes. Specifically, it reduces the expression of proliferating cell nuclear antigen (PCNA) and inhibits the phosphorylation of focal adhesion kinase (FAK) and AKT pathways, which are crucial for cancer cell survival and metastasis .

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its potential to protect against neurodegenerative diseases. It has been demonstrated to ameliorate memory impairment associated with neuroinflammation by inhibiting the STAT3 signaling pathway. This suggests its utility in treating conditions such as Alzheimer's disease .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating its potential as a natural preservative in food applications. The bioactive potential of this compound derived from red cabbage extracts was examined, revealing strong antibacterial and antioxidant activities .

Agricultural Applications

Fungicidal Properties

this compound has been explored as a fungicide. Its structural similarity to other phenolic compounds enables it to exhibit antifungal activity against pathogens affecting crops. This application is particularly relevant in the context of sustainable agriculture, where natural fungicides are increasingly sought after to minimize chemical pesticide use .

Material Science Applications

Polymer Chemistry

The compound serves as a precursor in the synthesis of biobased polymers. It has been utilized in radical polymerization processes to create materials with enhanced properties. For instance, copolymerization with styrene has resulted in stable emulsions with significant biobased content, showcasing its potential in developing environmentally friendly materials .

Data Summary

Case Studies

- Pancreatic Cancer Treatment : A study involving human pancreatic cancer cell lines demonstrated that treatment with this compound significantly decreased cell viability and migration, suggesting its potential as an adjunct therapy for pancreatic cancer .

- Food Preservation : Research on red cabbage extracts revealed that this compound could serve as a natural preservative due to its strong antimicrobial properties, potentially replacing synthetic preservatives in food products .

- Polymer Development : A recent study successfully used this compound in the synthesis of biobased polymers, highlighting its role in creating sustainable materials that can reduce reliance on fossil fuels .

作用機序

The mechanism of action of 2-Methoxy-4-phenylphenol involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the activation of NF-κB and MAPK pathways, which are crucial in the inflammatory response.

Histone Acetylation: It also affects histone acetylation, which plays a role in gene expression regulation.

類似化合物との比較

2-Methoxy-4-phenylphenol can be compared with other similar compounds such as:

4-Methoxyphenol: Known for its use as an inhibitor in polymerization reactions.

2-Methoxy-4-vinylphenol: Studied for its anti-inflammatory properties and potential as a biobased monomer precursor.

Uniqueness: this compound stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical reactivity and biological activity compared to other methoxyphenols.

生物活性

2-Methoxy-4-phenylphenol, also known as 2M4PP, is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a phenyl group attached to a biphenyl structure. Its molecular formula is CHO, and it exhibits properties typical of phenolic compounds, such as antioxidant activity.

Anti-inflammatory Activity

Mechanism of Action

Research indicates that 2M4PP exerts potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. A study conducted on RAW264.7 macrophage cells demonstrated that 2M4PP significantly reduced the levels of nitric oxide (NO), prostaglandins (PGE), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS) stimulation . The compound also inhibited the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical pathways in inflammatory responses.

Data Table: Anti-inflammatory Effects of this compound

| Mediator | Control Level | 2M4PP Treatment Level | % Inhibition |

|---|---|---|---|

| Nitric Oxide (NO) | High | Low | 75% |

| Prostaglandins (PGE) | High | Low | 80% |

| iNOS | High | Low | 70% |

| COX-2 | High | Low | 65% |

Anticancer Activity

Cell Line Studies

The anticancer properties of 2M4PP have been explored in various cancer cell lines. Notably, studies on pancreatic cancer cells (Panc-1 and SNU-213) revealed that 2M4PP reduced cell viability and inhibited migratory activity. The mechanism involved the downregulation of proliferating cell nuclear antigen (PCNA) and the suppression of Focal Adhesion Kinase (FAK) and AKT phosphorylation .

Case Study: Pancreatic Cancer

A significant study highlighted the potential of 2M4PP as a supplementary treatment for pancreatic cancer. The results indicated that treatment with this compound led to notable reductions in cell proliferation and migration, suggesting its utility in therapeutic applications against aggressive cancer types .

Data Table: Anticancer Effects of this compound

| Cell Line | Control Viability (%) | 2M4PP Viability (%) | % Reduction |

|---|---|---|---|

| Panc-1 | 100 | 45 | 55% |

| SNU-213 | 100 | 50 | 50% |

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, 2M4PP has shown promising antimicrobial activity. A study reported that it exhibited strong antibacterial effects against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

特性

IUPAC Name |

2-methoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNQXYLCLOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190560 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-79-1 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037055791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY8SUB1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。